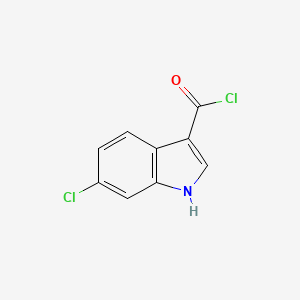

6-Chloro-1H-indole-3-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-1H-indole-3-carbonyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is particularly notable for its applications in organic synthesis and medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1H-indole-3-carbonyl chloride typically involves the chlorination of 1H-indole-3-carbonyl chloride. This process can be achieved through various methods, including the use of thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Nucleophilic Acyl Substitution Reactions

The carbonyl chloride group undergoes nucleophilic acyl substitution, forming derivatives critical for drug development and material synthesis.

a. Amidation

Reaction with primary or secondary amines yields substituted amides. For example:

6-Chloro-1H-indole-3-carbonyl chloride + R-NH2→6-Chloro-1H-indole-3-carboxamide

-

Conditions : Amines (e.g., aniline, methylamine), dichloromethane solvent, triethylamine base (0–25°C).

-

Mechanism : Nucleophilic attack at the carbonyl carbon, followed by chloride departure.

b. Esterification

Alcohols react to form esters:

6-Chloro-1H-indole-3-carbonyl chloride + R-OH→6-Chloro-1H-indole-3-carboxylate ester

-

Conditions : Methanol/ethanol, room temperature, base (e.g., pyridine).

c. Thioesterification

Thiols produce thioesters:

6-Chloro-1H-indole-3-carbonyl chloride + R-SH→6-Chloro-1H-indole-3-thioester

-

Conditions : Thiophenol derivatives, inert atmosphere, dichloromethane.

Coupling Reactions

The indole scaffold participates in cross-coupling reactions, expanding structural diversity.

a. Suzuki-Miyaura Coupling

Palladium-catalyzed coupling with boronic acids introduces aryl/heteroaryl groups at the 6-chloro position:

6-Chloro-1H-indole-3-carbonyl chloride + Ar-B(OH)2→6-Aryl-1H-indole-3-carbonyl chloride

b. Buchwald-Hartwig Amination

Introduces amines at the indole’s 2-position:

6-Chloro-1H-indole-3-carbonyl chloride + R₂NH→2-Amino-6-chloro-1H-indole-3-carbonyl chloride

Electrophilic Aromatic Substitution

The indole ring undergoes nitration and halogenation at specific positions.

a. Nitration

Nitric acid introduces nitro groups at the 4- or 6-position:

6-Chloro-1H-indole-3-carbonyl chloride + HNO3→4-Nitro-6-chloro-1H-indole-3-carbonyl chloride

b. Halogenation

Bromine or iodine substitutes at the 5-position:

6-Chloro-1H-indole-3-carbonyl chloride + Br2→5-Bromo-6-chloro-1H-indole-3-carbonyl chloride

Multi-Component Reactions (MCRs)

The compound participates in one-pot syntheses, such as Ugi-type reactions, forming heterocycles:

6-Chloro-1H-indole-3-carbonyl chloride + Amine + Isonitrile→Indole-3-carboxamidine

Spectral Characterization of Products

Key spectral data for reaction products:

| Product Type | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Source |

|---|---|---|---|

| Carboxamide | 1672 (C=O) | 9.95 (CHO), 12.40 (NH) | |

| Nitro Derivative | 1520 (NO₂) | 8.42 (=CH), 7.95 (NH) | |

| Thioester | 1690 (C=O), 1150 (C-S) | 3.85 (SCH₂) |

Reaction Conditions and Reagent Table

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Amidation | Amines, Et₃N, CH₂Cl₂, 0–25°C | Carboxamides |

| Esterification | R-OH, pyridine, RT | Carboxylate esters |

| Suzuki Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Aryl-substituted indoles |

| Nitration | HNO₃/AcOH, 80°C | Nitroindole derivatives |

Aplicaciones Científicas De Investigación

Chemical Synthesis

6-Chloro-1H-indole-3-carbonyl chloride serves as a versatile intermediate in organic synthesis. Its electrophilic nature allows it to participate in various reactions, including:

- Substitution Reactions : The carbonyl chloride group can be substituted by nucleophiles such as amines and alcohols, leading to the formation of amides and esters, respectively.

- Coupling Reactions : It can be employed in coupling reactions to form more complex indole derivatives, which are valuable in drug discovery and development.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Cryptococcus neoformans . For instance, certain synthesized analogues demonstrated significant antimicrobial properties with minimal cytotoxicity.

- Cancer Research : Compounds derived from this compound have been investigated for their anticancer properties. The structural modifications of this compound can lead to agents that selectively target cancer cells while sparing normal cells.

Biochemical Applications

In biochemical research, this compound plays a role in studying cellular processes:

- Enzyme Inhibition : It has been used to develop inhibitors for various enzymes involved in metabolic pathways. For example, some derivatives have shown promise as inhibitors of protein kinases, which are crucial targets in cancer therapy.

- Pathway Exploration : The compound aids in exploring biological pathways by serving as a tool for modifying signaling cascades within cells, particularly those related to energy metabolism and cell proliferation.

Agrochemical Development

The compound is also relevant in the field of agrochemicals:

- Pesticide Formulation : Due to its reactivity, this compound can be utilized to synthesize novel pesticides that target specific pests while minimizing environmental impact.

Case Study 1: Antimicrobial Derivatives

A study synthesized a library of derivatives from this compound and evaluated their activity against MRSA. Notably, two compounds exhibited low minimum inhibitory concentrations (MIC ≤ 0.25 µg/mL), indicating strong antibacterial properties without significant toxicity .

Case Study 2: Cancer Cell Targeting

Another investigation focused on the synthesis of indole-based compounds derived from this compound, assessing their ability to inhibit cancer cell proliferation. Some derivatives showed selective cytotoxicity towards cancer cells while being less harmful to normal cells .

Mecanismo De Acción

The mechanism of action of 6-Chloro-1H-indole-3-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparación Con Compuestos Similares

Similar Compounds

1H-Indole-3-carbonyl chloride: Lacks the chlorine substituent at the 6-position, resulting in different reactivity and biological activity.

6-Bromo-1H-indole-3-carbonyl chloride: Similar structure but with a bromine atom instead of chlorine, leading to variations in chemical properties and applications.

Uniqueness

6-Chloro-1H-indole-3-carbonyl chloride is unique due to the presence of the chlorine atom, which influences its electronic properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Propiedades

IUPAC Name |

6-chloro-1H-indole-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO/c10-5-1-2-6-7(9(11)13)4-12-8(6)3-5/h1-4,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQZPQDXHBYEIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.